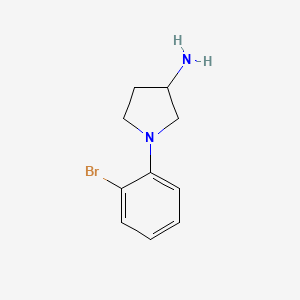

1-(2-溴苯基)吡咯烷-3-胺

描述

1-(2-Bromophenyl)pyrrolidin-3-amine is an organic chemical compound . It has a molecular weight of 241.13 g/mol . The IUPAC name for this compound is 1-(2-bromophenyl)-3-pyrrolidinamine .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 1-(2-Bromophenyl)pyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for 1-(2-Bromophenyl)pyrrolidin-3-amine is 1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

1-(2-Bromophenyl)pyrrolidin-3-amine is a liquid at room temperature . The storage temperature is normal room temperature .科学研究应用

有机合成中的催化应用

1-(2-溴苯基)吡咯烷-3-胺已在各种催化应用中得到探索,特别是在有机合成领域。在一项研究中,季国吉、李涛和 W. Bunnelle (2003) 使用钯-Xantphos 络合物展示了多卤代吡啶的胺化,该络合物实现了高产率和优异的化学选择性 (Ji, Li, & Bunnelle, 2003)。同样,冯晨、C. Tan 和 Y. Yeung (2013) 报道了三取代烯酰胺的催化不对称溴环化,采用甘露醇衍生的环状硒催化剂 (Chen, Tan, & Yeung, 2013)。

光催化反应

Amrita Das、I. Ghosh 和 B. Koenig (2016) 探索了 1-(2-溴苯基)吡咯烷-3-胺在光催化反应中的应用。他们的研究涉及 1-(2-溴苯基)-1H-吡咯与芳族炔烃在蓝光照射下的反应,导致形成吡咯并[1,2-a]喹啉和乌拉嗪 (Das, Ghosh, & Koenig, 2016)。

配位化学研究

M. Amirnasr、K. Schenk 和 S. Meghdadi (2002) 的研究涉及合成一系列包括吡咯烷的配合物,并通过各种光谱方法对其进行表征。他们还详细描述了其中一种配合物的晶体和分子结构,突出了涉及的氢键模式 (Amirnasr, Schenk, & Meghdadi, 2002)。

多组分合成

林旭峰、毛振军、X. Dai、P. Lu 和王阳光 (2011) 通过一锅多组分反应有效地合成了多取代吡咯。他们的方法利用了伯胺、乙二酸乙酯和 2-溴苯乙酮,这对合成高度取代的化合物具有潜在意义 (Lin, Mao, Dai, Lu, & Wang, 2011)。

安全和危害

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

作用机制

Target of Action

The compound “1-(2-Bromophenyl)pyrrolidin-3-amine” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with various targets in different ways, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, etc .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “1-(2-Bromophenyl)pyrrolidin-3-amine” might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .

Pharmacokinetics

The pyrrolidine ring is a common feature in many drugs, which suggests that it might have favorable pharmacokinetic properties .

Result of Action

Pyrrolidine derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

生化分析

Biochemical Properties

Pyrrolidine compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biomolecules it interacts with .

Molecular Mechanism

Pyrrolidine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-(2-bromophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSMDXXURYDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

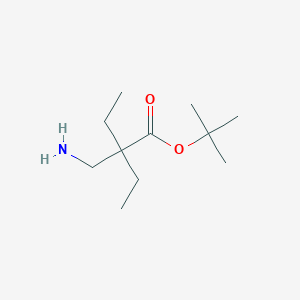

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

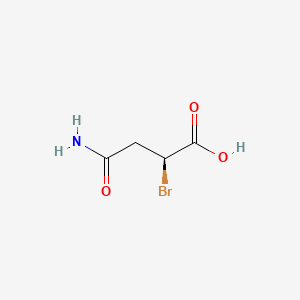

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)